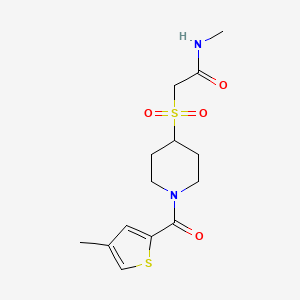
Ethyl 6,7-difluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate
Vue d'ensemble
Description
“Ethyl 6,7-difluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate” is a compound that belongs to the quinoline family . Quinoline is a versatile heterocyclic compound with applications in industrial and synthetic organic chemistry . It plays a significant role in medicinal chemistry as a scaffold for drug discovery .
Synthesis Analysis
The synthesis of quinoline derivatives involves a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse. They include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis based on organometallic compounds . The specific reactions for “this compound” are not directly available.Applications De Recherche Scientifique
Synthesis of Broad-Spectrum Antibacterial Agents
Ethyl 6,7-difluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate serves as a key intermediate in the synthesis of potent broad-spectrum antibacterial agents. For instance, it has been utilized in the optimized synthesis of isothiazoloquinolones, which are effective against clinically important resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA). The synthetic method reported by Hashimoto et al. (2007) is noteworthy for being free of chromatographic purification and suitable for large-scale production, illustrating the compound's pivotal role in creating antibiotics with significant clinical implications (Hashimoto et al., 2007).
Development of Antibacterial Quinolone Derivatives
The compound is also instrumental in the development of novel quinolone derivatives with antibacterial activity. Research by Lingaiah et al. (2012) on 7-trifluoromethyl-4-hydroxy quinoline-3-carboxylic acid ethyl ester, prepared from a similar precursor, showcases the synthesis of amino acid-functionalized quinolines. These derivatives exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains, indicating the compound's utility in expanding the arsenal of antibacterial agents (Lingaiah et al., 2012).
Exploration of Natural Products and Antibiotics
Further demonstrating its versatility, the compound has been explored in the context of natural products and antibiotics. For example, an ethyl acetate extract from Janibacter limosus delivered new natural products including a tetrahydroquinoline derivative, highlighting the potential of this compound-related compounds in discovering new antibiotics and natural products with biological activity against bacteria and fungi (Asolkar et al., 2004).
Facilitation of Chemical Synthesis Methods
The compound facilitates various chemical synthesis methods, enabling the production of structurally diverse quinolone derivatives. For instance, Matsuoka et al. (1997) detailed a practical synthesis approach for a key intermediate that opens up new avenues for synthesizing tricyclic quinolones, underscoring the compound's contribution to the field of chemical synthesis and the development of new pharmacological agents (Matsuoka et al., 1997).
Mécanisme D'action
Target of Action
Fluorinated quinolines have been found to exhibit remarkable biological activity and have been used in medicine . They are often used as enzyme inhibitors and have shown antibacterial, antineoplastic, and antiviral activities .
Biochemical Pathways
Fluorinated quinolines can affect a variety of pathways due to their ability to inhibit different enzymes .
Result of Action
Enzyme inhibitors like fluorinated quinolines can disrupt normal cellular processes, leading to various effects depending on the specific enzymes they inhibit .
Propriétés
IUPAC Name |
ethyl 6,7-difluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO4/c1-3-20-13(18)7-5-16-10-6(11(7)17)4-8(14)9(15)12(10)19-2/h4-5H,3H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNNGHWPJTUTPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C(=C(C=C2C1=O)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
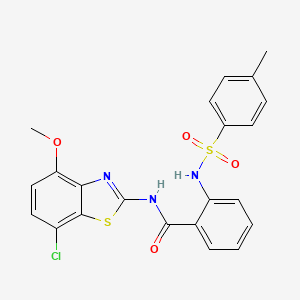
![5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2954552.png)
![4-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-N-methylbenzamide](/img/structure/B2954553.png)
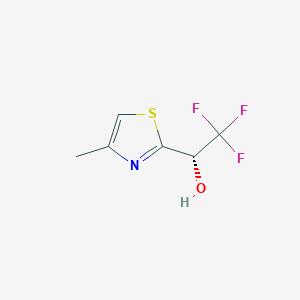
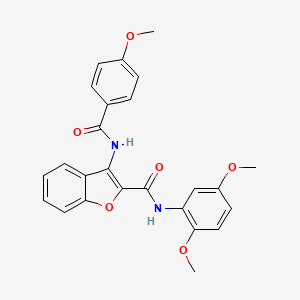

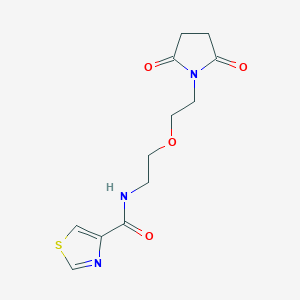
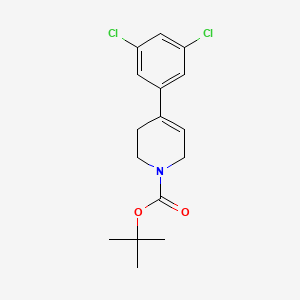
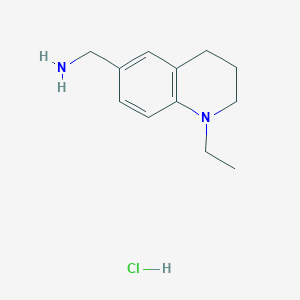
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2954567.png)

![N-(4-(3-methoxypiperidin-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2954569.png)
